![molecular formula C21H24N4O2 B10999714 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10999714.png)
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique structure combining isoindoline, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce the use of hazardous reagents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one exhibit several pharmacological activities:
Activity | Description |
---|---|
Anticancer | Isoindole derivatives have shown efficacy in inhibiting cancer cell proliferation. |
Antimicrobial | Compounds with similar structures have demonstrated activity against various pathogens. |
Antidepressant | Piperazine derivatives are often explored for their potential in treating depression. |
Neuroprotective | Some analogs exhibit protective effects on neuronal cells under stress conditions. |
Synthetic Pathways
The synthesis of This compound can be approached through various methods:
-
Reactions Involving Isoindole Derivatives :
- The formation of isoindole structures can be achieved through cyclization reactions involving appropriate precursors.
-
Piperazine Modifications :
- The introduction of the piperazine moiety can be accomplished via nucleophilic substitution reactions or by using piperazine derivatives as starting materials.
-
Pyridine Integration :
- The pyridine ring can be incorporated through coupling reactions with pyridine-containing compounds.
Case Studies and Research Findings
Several studies have highlighted the biological significance of similar compounds:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block the binding of a natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-oxo-2-{4-[2-(pyridin-3-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
- 2-(2-oxo-2-{4-[2-(quinolin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The uniqueness of 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The position of the pyridine ring and the nature of the substituents can significantly influence the compound’s binding affinity and selectivity for its molecular targets.
Biological Activity
The compound 2-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one (CAS Number: 1574345-51-9) is a member of the isoindole derivatives family, characterized by its complex structure that includes a piperazine ring and a pyridine moiety. This structural configuration suggests a potential for diverse biological activities, making it a significant subject of study in medicinal chemistry.
The molecular formula of the compound is C21H24N4O2 with a molecular weight of 364.4 g/mol. The presence of functional groups such as the isoindole and piperazine enhances its interaction with various biological targets.
Biological Activity Overview
Research into similar compounds has shown that isoindole derivatives exhibit a range of biological activities, including:
- Anticancer properties : Many isoindole derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects : Compounds containing piperazine and pyridine rings are known to possess antimicrobial activities against various pathogens.
- Neurological effects : Some derivatives have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to other isoindole derivatives. The following table summarizes some related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-methylpiperazine derivative | Contains piperazine ring | Antidepressant properties |
Isoindole derivative | Similar isoindole structure | Anticancer activity |
Pyridine-based compound | Contains pyridine moiety | Antimicrobial properties |
Anticancer Activity
A study on isoindole derivatives demonstrated significant anticancer activity against various cell lines. For instance, compounds structurally related to our target compound showed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer types, indicating a strong potential for further development in cancer therapy .
Antimicrobial Properties
Research has indicated that similar piperazine-containing compounds exhibit notable antimicrobial activity. For example, derivatives were tested against Escherichia coli and Bacillus subtilis, showing minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml, suggesting effective antibacterial properties .
Neurological Implications
Studies have also highlighted the potential of isoindole derivatives in treating neurological disorders. The interaction with acetylcholinesterase (AChE) has been explored, indicating possible applications in conditions such as Alzheimer's disease .
The biological activity of this compound may stem from its ability to interact with specific receptors or enzymes within biological systems. The presence of the piperazine ring is particularly relevant for binding interactions with neurotransmitter receptors, while the isoindole structure may facilitate interactions with DNA or other cellular targets.
Properties
Molecular Formula |
C21H24N4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C21H24N4O2/c26-20(16-25-15-18-3-1-2-4-19(18)21(25)27)24-13-11-23(12-14-24)10-7-17-5-8-22-9-6-17/h1-6,8-9H,7,10-16H2 |
InChI Key |
VTLMGTWCIRODTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CN3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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